Navoximod - 1402837-78-8

Navoximod

Catalog Number: EVT-253274
CAS Number: 1402837-78-8
Molecular Formula: C18H21FN2O2
Molecular Weight: 316.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Navoximod (GDC-0919, NLG-919) is a small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the kynurenine pathway of tryptophan metabolism. [, , ] Navoximod functions as an immunotherapeutic agent by inhibiting IDO1, thereby preventing the depletion of tryptophan and accumulation of kynurenine in the tumor microenvironment. [, , ] This mechanism aims to restore the proliferation and activation of immune cells, such as dendritic cells, natural killer cells, and T-lymphocytes, ultimately enhancing the immune system's ability to target and eliminate tumor cells. []

Synthesis Analysis

A highly efficient asymmetric synthesis of Navoximod has been reported, involving the stereoselective installation of multiple stereocenters from a racemic intermediate. [] The key steps include:

This synthetic strategy allows for the production of Navoximod in 10 steps from commercially available starting materials, achieving a 23% overall yield with high enantiomeric purity (99.7% ee). []

Molecular Structure Analysis

A notable chemical reaction involving Navoximod is the unexpected release of cyanide from its imidazo[5,1-a]isoindole ring system, observed in rats. [] This biotransformation is proposed to proceed through a 4,5-epoxidation of the imidazole ring, followed by ring opening, rearrangement, and cyanide elimination. [] The decyanated metabolites have been identified and confirmed by comparison with synthetic standards, supporting the proposed mechanism. []

Mechanism of Action

Navoximod exerts its immunomodulatory effects by selectively inhibiting IDO1, an enzyme overexpressed in various tumor types. [, , ] IDO1 catalyzes the degradation of tryptophan, an essential amino acid, into kynurenine. [] This enzymatic activity leads to tryptophan depletion and kynurenine accumulation within the tumor microenvironment, suppressing the proliferation and activation of effector T cells while promoting the differentiation and activation of regulatory T cells (Tregs). [, , ] By inhibiting IDO1, Navoximod restores tryptophan levels and reduces kynurenine concentrations, thereby counteracting the immunosuppressive tumor microenvironment. [, , ] This allows for the reinvigoration of antitumor immune responses, potentially leading to tumor regression.

Physical and Chemical Properties Analysis

The physicochemical properties of Navoximod have been investigated to understand its pharmacokinetic behavior. [] A key finding is the challenging solubility of Navoximod, which has hindered its formulation and bioavailability. [] To address this limitation, researchers have explored hydrophobic ion pairing as a strategy to enhance Navoximod's solubility and enable its efficient encapsulation into polymeric nanoparticles. [] This nanoformulation approach has shown promise in improving Navoximod's delivery and therapeutic efficacy. []

Applications

Navoximod has been extensively studied in preclinical models and clinical trials for its potential as an anticancer agent. [, , , , ] Key research applications include:

  • Enhancing Immunotherapy: Navoximod has shown synergistic effects when combined with immune checkpoint inhibitors, such as PD-L1 inhibitors. [, , , , ] This combination therapy aims to overcome immune resistance mechanisms and enhance antitumor responses.
  • Targeting Hypoxia: Preclinical studies suggest that Navoximod, by inhibiting IDO1, can sensitize metastatic tumors to hypoxia-directed tumoricidal agents. [, ] This effect is attributed to the drug's ability to disrupt tumor neovascularization, leading to increased intratumoral hypoxia and enhanced susceptibility to hypoxia-activated therapies.
  • Overcoming Chemo-resistance: Navoximod, in combination with cisplatin, has demonstrated the potential to mitigate chemo-immune resistance in oral squamous cell carcinoma. [] This synergistic effect is attributed to the combined targeting of IDO1+ cancer-associated fibroblasts and the prevention of chromosomal instability.
  • Modulating the Tumor Immune Microenvironment: Research indicates that Navoximod, delivered via an injectable hydrogel, can modulate the tumor immune microenvironment by influencing local HSV-1 replication. [] This approach aims to reshape the immune landscape within the tumor, promoting enhanced immunotherapy efficacy.
Future Directions
  • Optimizing Drug Delivery: Developing novel drug delivery systems, such as nanoparticles or hydrogels, to improve Navoximod's solubility, bioavailability, and tumor targeting. [, ]
  • Exploring Combination Therapies: Investigating Navoximod's potential in combination with other immunotherapies, targeted therapies, or chemotherapies to identify synergistic therapeutic regimens. [, , , , , , , ]

Properties

CAS Number

1402837-78-8

Product Name

Navoximod

IUPAC Name

4-[(1R)-2-[(5S)-6-fluoro-5H-imidazo[5,1-a]isoindol-5-yl]-1-hydroxyethyl]cyclohexan-1-ol

Molecular Formula

C18H21FN2O2

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C18H21FN2O2/c19-14-3-1-2-13-16-9-20-10-21(16)15(18(13)14)8-17(23)11-4-6-12(22)7-5-11/h1-3,9-12,15,17,22-23H,4-8H2/t11?,12?,15-,17+/m0/s1

InChI Key

YGACXVRLDHEXKY-LHPNLFKDSA-N

SMILES

C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O

Solubility

Soluble in DMSO

Synonyms

Navoximod; IDO-IN-7; IDOIN7; IDO IN 7; Navoximod Phosphate; NLG-1488; NLG 1488; NLG1488.

Canonical SMILES

C1CC(CCC1C(CC2C3=C(C=CC=C3F)C4=CN=CN24)O)O

Isomeric SMILES

C1CC(CCC1[C@@H](C[C@H]2C3=C(C=CC=C3F)C4=CN=CN24)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.